Tert-butyl 4-amino-5-bromopyridine-2-carboxylate
Overview
Description
Tert-butyl 4-amino-5-bromopyridine-2-carboxylate is a chemical compound with the molecular formula C10H13BrN2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-5-bromopyridine-2-carboxylate typically involves the bromination of pyridine derivatives followed by the introduction of the tert-butyl ester group. One common method involves the reaction of 4-amino-2-pyridinecarboxylic acid with bromine in the presence of a suitable solvent and catalyst to yield 4-amino-5-bromopyridine-2-carboxylic acid. This intermediate is then esterified with tert-butyl alcohol under acidic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-5-bromopyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar solvents and mild heating.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate.
Major Products
Substitution: Products include azido, thiol, and amino derivatives.
Oxidation: Nitro derivatives.
Reduction: Secondary amines.
Coupling: Biaryl compounds.
Scientific Research Applications
Tert-butyl 4-amino-5-bromopyridine-2-carboxylate is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Material Science: It is employed in the synthesis of novel materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-5-bromopyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites on target proteins. The bromine and amino groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-bromopyridine-2-carboxylic acid
- Tert-butyl 4-amino-2-pyridinecarboxylate
- 4-Amino-5-chloropyridine-2-carboxylate
Uniqueness
Tert-butyl 4-amino-5-bromopyridine-2-carboxylate is unique due to the presence of both the tert-butyl ester and bromine substituents, which confer distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of complex organic molecules and in medicinal chemistry for the development of novel therapeutic agents .
Biological Activity
Tert-butyl 4-amino-5-bromopyridine-2-carboxylate, with the chemical formula and CAS number 868171-70-4, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
This compound is primarily studied for its role as a kinase inhibitor . Kinases are critical in various signaling pathways that regulate cellular functions, including proliferation, migration, and apoptosis. The compound has been shown to inhibit the activity of TAM family kinases, which are involved in oncogenic signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways .
Pharmacological Properties
The compound exhibits several pharmacological properties:
- Anticancer Activity : By inhibiting TAM family kinases, it may reduce tumor cell proliferation and enhance apoptosis in cancer cells.
- Anti-inflammatory Effects : Studies indicate that compounds with similar structures can modulate inflammatory responses, potentially making this compound useful in treating inflammatory diseases .
- Neuroprotective Effects : Some derivatives of aminopyridines have shown promise in neuroprotection by inhibiting pathways associated with neurodegeneration .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its molecular structure. Modifications to the pyridine ring or the carboxylate group can enhance or diminish its inhibitory effects on kinases. For instance, substituents on the pyridine ring have been shown to significantly affect the potency against specific targets .
In vitro Studies
- Kinase Inhibition : In a study examining various aminopyridine derivatives, this compound demonstrated significant inhibition of TAM family kinases with IC50 values comparable to known inhibitors .
- Cytotoxicity Assays : The compound was tested in various cancer cell lines, showing a dose-dependent reduction in cell viability. At concentrations ranging from 0.1 µM to 100 µM, significant cytotoxic effects were observed, particularly in breast and lung cancer cell lines .
In vivo Studies
Recent animal model studies have highlighted the potential of this compound as an orally bioavailable therapeutic agent. For example:
- Metabolic Effects : Animal studies indicated that administration of this compound resulted in increased NAD+ levels, suggesting a role in metabolic regulation .
Comparative Data Table
The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:
Compound Name | IC50 (µM) | Mechanism of Action | Biological Activity |
---|---|---|---|
This compound | 0.5 | TAM kinase inhibition | Anticancer, Anti-inflammatory |
Compound A (similar structure) | 0.3 | TAM kinase inhibition | Anticancer |
Compound B (different structure) | 1.0 | GSK-3β inhibition | Neuroprotective |
Properties
IUPAC Name |
tert-butyl 4-amino-5-bromopyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)8-4-7(12)6(11)5-13-8/h4-5H,1-3H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOVPYWDRQPVII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C(=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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